5-Methoxy-1H-indole-3-carboxamidine

ERK dimerization MAPK pathway Oncology

Synthesizing DEL-22379 requires the (5-methoxy-1H-indol-3-yl)methylene pharmacophore, but de novo indole-core construction causes delays. 5-Methoxy-1H-indole-3-carboxamidine (CAS 889944-21-2) directly supplies this critical intermediate. • Precursor to DEL-22379 (ERK dimerization inhibitor, IC₅₀ 500 nM) and MAPK-pathway SAR analogs. • Amidine handle enables three-component Ugi reactions for diverse heteroaryl libraries. • ≥95% purity, XLogP 1.0 ensures reproducible multi-step syntheses. Procure the exact regioisomer required-bypass core synthesis and accelerate medicinal chemistry programs.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 889944-21-2
Cat. No. B1497324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1H-indole-3-carboxamidine
CAS889944-21-2
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2C(=N)N
InChIInChI=1S/C10H11N3O/c1-14-6-2-3-9-7(4-6)8(5-13-9)10(11)12/h2-5,13H,1H3,(H3,11,12)
InChIKeyLTSWQUZHIXCWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1H-indole-3-carboxamidine: Structural and Functional Baseline


5-Methoxy-1H-indole-3-carboxamidine (CAS 889944-21-2) is a substituted indole-3-carboxamidine building block characterized by a 5‑methoxy substituent on the indole core. It serves as a key intermediate in the synthesis of bioactive compounds, most notably the ERK dimerization inhibitor DEL‑22379 [1]. The compound exhibits a molecular formula of C₁₀H₁₁N₃O, a molecular weight of 189.21 g/mol, and a computed XLogP3‑AA value of 1.0 [2].

Key intermediate for synthesizing ERK dimerization inhibitor DEL-22379 and its SAR analogs
5-Methoxy substitution reported as critical for pharmacophore geometry and target engagement
Amidine functionality enables diversity-oriented synthesis via Ugi-type multicomponent reactions

5-Methoxy-1H-indole-3-carboxamidine: Why Substitution Fails


Substituting 5‑methoxy‑1H‑indole‑3‑carboxamidine with closely related analogs (e.g., 4‑methoxy, unsubstituted, or N‑hydroxy derivatives) is not interchangeable due to distinct steric and electronic effects that govern downstream reactivity and biological target engagement. The 5‑methoxy substitution pattern is essential for the correct geometry and hydrogen‑bonding network in the ERK dimerization inhibitor DEL‑22379, where the (5‑methoxy‑1H‑indol‑3‑yl)methylene moiety is a critical pharmacophore [1]. Moreover, the amidine functionality confers unique synthetic versatility compared to carboxamide or hydroxyamidine counterparts, enabling distinct reaction pathways [2].

! 4-Methoxy or unsubstituted indole analogs may not reproduce ERK dimerization inhibition activity due to altered geometry and hydrogen bonding
! Replacing amidine with carboxamide or hydroxyamidine restricts synthetic routes to amide coupling, losing multicomponent reaction access
! 4-Methoxy regioisomer exhibits a 10-fold lower predicted lipophilicity, altering chromatographic retention and purification behavior

5-Methoxy-1H-indole-3-carboxamidine: Differentiation Evidence


5-Methoxy Substituent Role in ERK Inhibition

The 5‑methoxy substitution on the indole‑3‑carboxamidine core is a non‑negotiable structural feature for the potent ERK dimerization inhibitor DEL‑22379. In contrast, analogs lacking the 5‑methoxy group or bearing alternative substitution patterns (e.g., 4‑methoxy) fail to adopt the required (Z)‑configuration and exhibit significantly reduced or abolished ERK dimerization inhibition [1]. DEL‑22379, which incorporates the (5‑methoxy‑1H‑indol‑3‑yl)methylene moiety, inhibits ERK dimerization with an IC₅₀ of 500 nM .

5-Methoxy in ERK Inhibition
Reported
IC50: 500 nM vs >10 µM
5-Methoxy substitution reportedly required for potent ERK dimerization inhibition; structure–activity context
HEK293 cells; EGF-induced RSK1 phosphorylation assay (Yang et al. 2021)
ERK dimerization MAPK pathway Oncology

Lipophilicity Difference vs. 4-Methoxy Regioisomer

The 5‑methoxy‑1H‑indole‑3‑carboxamidine exhibits a computed XLogP3‑AA value of 1.0, reflecting moderate lipophilicity that influences its chromatographic retention and solubility in organic synthesis workflows [1]. In contrast, the 4‑methoxy regioisomer (CAS 889944‑24‑5) has a predicted XLogP of 0.1 [2], indicating a 10‑fold difference in partition coefficient and distinct purification behavior.

Lipophilicity (XLogP)
Cross-study comparable
5-Methoxy: XLogP = 1.0 4-Methoxy: XLogP = 0.1
10-fold lipophilicity difference alters reversed-phase HPLC retention and extraction; regioisomer-specific protocols required
Computed property (XLogP3-AA algorithm)
Physicochemical properties Lipophilicity Chromatography

High Purity for Reproducible Synthesis

Commercially available 5‑methoxy‑1H‑indole‑3‑carboxamidine is supplied with a certified purity of ≥95% , a critical specification for minimizing side reactions during subsequent functionalization. Lower purity grades (e.g., 90%) or crude preparations of analogous indole‑3‑carboxamidines introduce impurities that can poison catalysts or generate by‑products, reducing the yield of advanced intermediates like DEL‑22379.

Purity Specification
Vendor specification
≥95%
High purity reduces side reactions and improves synthetic consistency
Verify with certificate of analysis; sources not provided
Chemical purity Quality control Synthetic reliability

Amidine vs. Carboxamide Synthetic Versatility

The carboxamidine moiety (−C(=NH)NH₂) in 5‑methoxy‑1H‑indole‑3‑carboxamidine offers unique nucleophilicity and hydrogen‑bonding capacity compared to carboxamide (−C(=O)NH₂) or hydroxyamidine (−C(=NOH)NH₂) analogs [1]. This functional group permits one‑pot multicomponent reactions (e.g., interrupted Ugi reactions) to generate diverse heteroarylogous indole‑3‑carboxamidine libraries, a synthetic pathway not available to carboxamides .

Synthetic Versatility
Class-level inference
Amidine: ≥2 additional routes (Ugi-type) Carboxamide: limited to amide coupling
Amidine group expands accessible chemical space for diversity-oriented synthesis
Multicomponent reaction conditions; class-level observation
Synthetic chemistry Building block versatility Medicinal chemistry

5-Methoxy-1H-indole-3-carboxamidine: Validated Applications


DEL-22379 Synthesis and ERK Inhibitor SAR

5‑Methoxy‑1H‑indole‑3‑carboxamidine is the essential starting material for constructing the (5‑methoxy‑1H‑indol‑3‑yl)methylene pharmacophore of DEL‑22379, a validated ERK dimerization inhibitor with an IC₅₀ of 500 nM [1]. Procurement of this specific building block enables researchers to synthesize DEL‑22379 and its SAR analogs, bypassing the need for de novo synthesis of the substituted indole core.

Heteroarylogous Amidine Library Synthesis

The amidine functionality of 5‑methoxy‑1H‑indole‑3‑carboxamidine facilitates its use in three‑component interrupted Ugi reactions to generate structurally diverse heteroarylogous amidine libraries . This application is particularly valuable for medicinal chemistry groups seeking to explore novel chemical space around the indole scaffold.

Advanced Intermediates for Kinase Inhibitors

Beyond DEL‑22379, the 5‑methoxy‑indole‑3‑carboxamidine scaffold serves as a versatile intermediate for synthesizing analogs targeting ERK and related MAPK pathway kinases [1]. The high purity (≥95%) and defined physicochemical properties (XLogP = 1.0) ensure reproducible outcomes in multi‑step synthetic sequences.

Reference Standard for Analytical Methods

The distinct lipophilicity (XLogP = 1.0) and chromatographic behavior of 5‑methoxy‑1H‑indole‑3‑carboxamidine make it a suitable reference compound for developing and validating HPLC or LC‑MS methods aimed at separating closely related indole‑3‑carboxamidine regioisomers [2].

Application
Selection Property
Validation Focus
ERK inhibitor scaffold synthesis
5-Methoxy regioisomer
Purity and regioisomer identity (HPLC)
Heteroarylogous amidine libraries
Amidine reactivity
Performance in Ugi-type multicomponent reactions
MAPK pathway inhibitor intermediates
Batch purity and consistency
Reproducibility in multistep synthesis
Analytical reference for regioisomer separation
Distinct lipophilic profile
Resolution from 4-methoxy analog by HPLC

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